Formocortal

Description

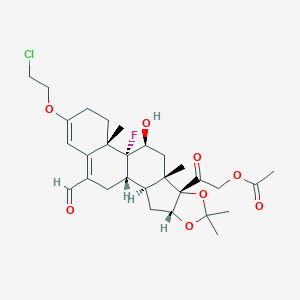

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-12-fluoro-19-formyl-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38ClFO8/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,14,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXUUBBKHBYRFW-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClFO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895059 | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-60-7 | |

| Record name | Formocortal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formocortal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formocortal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOCORTAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formocortal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOCORTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E21R0Z4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formocortal Synthesis: Methodological Advancements and Precursor Chemistry

Established Synthetic Pathways for Formocortal

The traditional synthesis of this compound, like many corticosteroids, involves a multi-step process starting from readily available steroid precursors. theswissbay.ch These pathways are characterized by the sequential modification of the steroid core to introduce the specific functional groups that define this compound's structure and activity.

Formation of the Steroid Nucleus

The core of this compound is the gonane (B1236691) (or cyclopentanoperhydrophenanthrene) nucleus, a seventeen-carbon structure composed of four fused rings (A, B, C, and D). wikipedia.org In most synthetic routes for complex corticoids, this steroid nucleus is not built from scratch. Instead, the synthesis begins with advanced starting materials, such as plant sterols, which already contain the requisite fused-ring system. theswissbay.ch The subsequent synthetic effort is therefore not focused on the de novo formation of the nucleus, but rather on its chemical modification. The synthesis of this compound, for instance, may begin from a highly elaborated corticoid precursor. theswissbay.ch

Introduction of Specific Functional Groups via Halogenation and Formylation Reactions

A critical phase in the synthesis of this compound is the precise introduction of its characteristic functional groups, which include chlorine, fluorine, and a formyl group. smolecule.com This is achieved through targeted halogenation and formylation reactions at specific positions on the steroid scaffold.

Halogenation is a fundamental tool in organic chemistry for replacing a hydrogen atom with a halogen. sigmaaldrich.com In this compound synthesis, this process is used to install the chlorine and fluorine atoms.

Formylation , the introduction of a formyl group (-CHO), is also a key step. One documented method for a related structure involves reacting a steroid intermediate with a Vilsmeier reagent, which can be prepared from phosphoryl chloride and N,N-dimethylformamide (DMF). theswissbay.chtcichemicals.com In the synthesis of this compound, a formylation reaction has been described at the 6-position of the steroid ring system. theswissbay.ch Such reactions are typically electrophilic aromatic substitutions or reactions with carbon nucleophiles. tcichemicals.com The Vilsmeier reaction, for example, is effective for formylating electron-rich systems. tcichemicals.com Other classical methods for aromatic formylation include the Duff reaction, which uses hexamine. wikipedia.org

Terminal Acetylation Steps in this compound Synthesis

The final stage in the synthesis of this compound typically involves acetylation. smolecule.com This reaction converts one or more of the hydroxyl groups on the steroid scaffold into acetate (B1210297) esters. smolecule.com Acetylation is a common concluding step in the synthesis of many pharmaceutical compounds and is often performed to modify the molecule's properties. peptide.com

In a laboratory setting, this transformation is generally achieved by reacting the steroid precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to achieve the final product. While N-terminal acetylation is a well-known modification for peptides and proteins, kohan.com.twplos.orgnih.govrosettacommons.org in the context of steroid synthesis, it refers to the esterification of hydroxyl groups.

Table 1: Summary of Established Synthetic Steps for this compound

| Synthetic Stage | Description | Key Reagents/Intermediates | Relevant Section |

|---|---|---|---|

| Precursor Foundation | Utilization of a pre-existing steroid framework, often derived from natural sources like plant sterols. | Plant sterols, elaborated corticoid precursors | 2.1.1 |

| Functionalization | Introduction of key atoms and groups at specific positions on the steroid nucleus. | Halogenating agents, Phosphoryl chloride, DMF | 2.1.2 |

| Terminal Modification | Final conversion of hydroxyl groups to acetate esters to yield the target compound. | Acetylating agents (e.g., acetic anhydride) | 2.1.3 |

Novel Synthetic Methodologies for this compound and Derivatives

While established pathways are effective, they often suffer from being lengthy, low-yielding, and generating significant waste. uva.nl This has spurred research into novel synthetic methodologies for steroids that are more efficient, sustainable, and amenable to producing diverse derivatives.

Exploration of Efficient Reaction Development for Complex Steroid Scaffolds

The synthesis of pharmacologically interesting steroidal compounds remains a challenge for synthetic and medicinal chemists. uva.nl Recent advancements have focused on developing more atom-efficient and chemoselective methods. uva.nl A key area of exploration is the integration of biocatalysis into synthetic routes. nih.gov

Application of Advanced Chemical Synthesis Technologies (e.g., Automated Synthesis)

Advanced technologies are being applied to overcome the challenges of traditional steroid synthesis. uva.nl Continuous flow chemistry, in particular, has emerged as a powerful tool. researchgate.net Flow technology offers significant advantages over conventional batch processes, including improved safety, better process efficiency and optimization, waste minimization, and easier scalability. uva.nlresearchgate.net

The integration of continuous flow systems with other modern techniques like photochemistry and biocatalysis is creating innovative and streamlined synthetic routes for steroids. uva.nl Furthermore, the use of computer-assisted flow systems allows for enhanced optimization of reaction conditions. researchgate.net The principles of automated synthesis, which have been successfully applied in other areas like peptide synthesis, kohan.com.tw are also being adapted for complex small molecules. These automated platforms, combined with flow reactors, hold the promise of revolutionizing the manufacture of steroids by enabling more robust and scalable processes. uva.nl

Table 2: Comparison of Synthetic Methodologies for Steroids

| Feature | Traditional Synthesis | Novel Methodologies |

|---|---|---|

| Process Type | Predominantly batch processing | Continuous flow, automated systems uva.nluva.nl |

| Efficiency | Often involves many steps with low overall yields uva.nl | Fewer steps, improved efficiency and yields uva.nluva.nl |

| Selectivity | May require complex protecting group strategies | High chemo- and site-selectivity via biocatalysis uva.nlnih.gov |

| Sustainability | Can generate significant chemical waste | Waste minimization through higher efficiency and catalysis uva.nlresearchgate.net |

| Technology | Classical organic chemistry reactions | Integrated chemo-biocatalytic systems, photochemistry, automation uva.nl |

| Scalability | Can be challenging to scale up | More robust and scalable processes uva.nlresearchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug synthesis. jocpr.com These principles focus on waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.org While specific research dedicated to the green synthesis of this compound is not extensively documented in publicly available literature, the general tenets of sustainable chemistry offer a framework for potential methodological improvements.

Key green chemistry strategies applicable to corticosteroid synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they minimize waste. acs.org In the context of this compound synthesis, replacing stoichiometric reagents in halogenation or formylation steps with catalytic alternatives could significantly improve the process's environmental footprint.

Reduction of Derivatives: Green chemistry encourages the minimization of protecting groups and other temporary derivatization steps. acs.org The use of highly specific catalysts, particularly enzymes, can target a specific site on a complex molecule like a steroid precursor, potentially eliminating the need for multiple protection and deprotection steps. acs.org

Safer Solvents: Traditional organic solvents often used in steroid synthesis can be hazardous. jocpr.com Research into greener alternatives, such as water, supercritical CO2, or bio-based solvents, is a core area of green chemistry that could be applied to the this compound synthesis pathway. jocpr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Reactions like additions and rearrangements are favored over eliminations and substitutions which generate co-products that become waste.

The development of sustainable synthetic routes often involves leveraging biocatalysis and flow chemistry. synthiaonline.comnih.gov Biocatalysis, using enzymes, can offer high selectivity under mild conditions, while continuous flow technology can provide better control over reaction parameters, improve safety, and allow for more efficient "scale-out" rather than traditional "scale-up". cloudfront.net Applying these approaches could lead to a more sustainable and efficient synthesis of this compound.

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of complex corticosteroids like this compound typically begins with advanced precursors, often derived from readily available plant sterols. research-solution.com A chemical precursor is a substance from which other compounds are derived, serving as a foundational starting point for a synthetic pathway. reagent.co.uk

A documented synthetic route for this compound involves intricate derivatization of a steroid precursor. research-solution.comarchive.org The process begins with a steroid intermediate that is protected as a monoketal. research-solution.com This protection strategy is crucial for directing subsequent reactions to other parts of the molecule.

A key step in the synthesis is a Vilsmeier-Haack reaction, which utilizes a reagent prepared from phosphorous oxychloride and dimethylformamide (DMF). research-solution.comarchive.org This reaction achieves two important transformations on an intermediate, compound 256 (the monoketal of 255 ), as detailed in the table below.

Intermediate Derivatization in this compound SynthesisStarting IntermediateSteroid monoketal (256) research-solution.comarchive.orgReagentsPhosphorous oxychloride (POCl₃) and Dimethylformamide (DMF) research-solution.comarchive.orgReaction TypeVilsmeier-Haack Reaction research-solution.comarchive.orgKey Transformations 1. Formylation at the 6-position of the steroid nucleus. research-solution.comarchive.org

2. Opening of the ketal ring to an enol ether, followed by conversion of the resulting hydroxyethyl (B10761427) side chain to a chloroethyl group.[ research-solution.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCflqoAR43wsDaNShcCUoRPne8EpwPp5294JN3EKJyEwEwL64DxtiXVrCZpojm7Ek0mk8_19Gm39oYueKR-yNY_O_JhGhT_WeJzOYV7R5KCXTdO_F32psIDnaJqwRVg1-Eg7D8DLy7U5kAPtD0ReRbegv-MA%3D%3D)][ archive.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnMxdXDuGduDIaFR5TRswqFzKshfscjONtJI7MSMfbzBvpIQjAgtimk1GQRfO2etRclqfT5Al5qwtWWEFQCxgCEE8OIg-YcESh2SRGn7B6J2l4cy1WfKXbDZe36IJenxML2AvLLZdZET8jqV7LOpKCo1w7gWUpXRFewh7oxWrf8m3CILNia3gZSp7pN1hhjT78RrCvx0kiXS5iO9RcSVhG1TAu5dj_JVKHVu1zYYG6TNAY7EU%3D)]

SignificanceThis multi-reaction sequence efficiently introduces both the formyl and chloroethyl functionalities characteristic of this compound in a regioselective manner.[ research-solution.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCflqoAR43wsDaNShcCUoRPne8EpwPp5294JN3EKJyEwEwL64DxtiXVrCZpojm7Ek0mk8_19Gm39oYueKR-yNY_O_JhGhT_WeJzOYV7R5KCXTdO_F32psIDnaJqwRVg1-Eg7D8DLy7U5kAPtD0ReRbegv-MA%3D%3D)][ archive.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnMxdXDuGduDIaFR5TRswqFzKshfscjONtJI7MSMfbzBvpIQjAgtimk1GQRfO2etRclqfT5Al5qwtWWEFQCxgCEE8OIg-YcESh2SRGn7B6J2l4cy1WfKXbDZe36IJenxML2AvLLZdZET8jqV7LOpKCo1w7gWUpXRFewh7oxWrf8m3CILNia3gZSp7pN1hhjT78RrCvx0kiXS5iO9RcSVhG1TAu5dj_JVKHVu1zYYG6TNAY7EU%3D)]This sequence highlights a sophisticated derivatization strategy where a single set of reagents accomplishes multiple structural modifications, a hallmark of efficient organic synthesis. research-solution.com The final steps of the synthesis would involve the acetylation of hydroxyl groups to yield the final acetate ester form of the molecule. smolecule.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the correct three-dimensional arrangement (stereochemistry) and ensuring reactions occur at the correct position (regioselectivity) are paramount in the synthesis of complex molecules like this compound.

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. wikipedia.org The Vilsmeier-Haack reaction in this compound's synthesis is a prime example of a highly regioselective process. research-solution.comarchive.org The formylation specifically targets the C-6 position on the steroid ring system. research-solution.comarchive.org This precise control prevents the formation of unwanted isomers and simplifies purification, which is critical for an efficient synthesis. This type of selectivity is often governed by the electronic and steric properties of the substrate molecule. wikipedia.org

Stereochemical control is the ability to selectively produce a single stereoisomer. numberanalytics.com Steroids contain multiple stereogenic centers, and their precise arrangement is essential for biological activity. In many steroid syntheses, including that of this compound, a significant degree of stereochemical control is inherited from the starting material. research-solution.com By using a precursor derived from a natural sterol, the complex and correct stereochemistry of the core ring system is already established. The main challenge for the chemist is to ensure that subsequent reactions proceed without altering these pre-existing stereocenters. This is often achieved by carefully selecting reagents and conditions that favor a specific reaction pathway while preserving the molecule's core 3D structure. beilstein-institut.de The rigidity of the steroid nucleus itself aids in this process, as it limits the conformational flexibility of the molecule and can direct approaching reagents to a specific face of the ring system. beilstein-institut.de

Molecular Mechanisms of Action: in Vitro Investigations and Receptor Interactions

Glucocorticoid Receptor Binding Studies of Formocortal

The initial and most critical step in glucocorticoid action is the binding of the ligand to the GR. The affinity and selectivity of this binding are key determinants of the compound's potency and potential for therapeutic effects.

Quantitative In Vitro Radioligand Receptor Binding Assays

Specific quantitative data from in vitro radioligand receptor binding assays for this compound are not readily found in published research. These assays are fundamental for determining the binding affinity of a ligand for its receptor. nih.govgiffordbioscience.com Typically, such studies involve incubating a radiolabeled glucocorticoid, like [³H]dexamethasone, with a source of glucocorticoid receptors (e.g., cytosolic extracts from cultured cells or tissues). nih.gov The ability of unlabeled this compound to displace the radiolabeled ligand would allow for the calculation of its equilibrium dissociation constant (Kd) or inhibitory constant (Ki), providing a quantitative measure of its binding affinity. umich.edu Lower Kd or Ki values would indicate a higher affinity for the GR.

Analysis of Competitive Binding Profiles with Glucocorticoid Ligands

A comprehensive competitive binding profile for this compound against other known glucocorticoid ligands is not detailed in the available literature. Such analyses are performed to understand how a compound's affinity compares to that of endogenous hormones (like hydrocortisone) or other synthetic glucocorticoids (like dexamethasone or budesonide). nih.govnih.gov By competing this compound against a panel of standard ligands, researchers could establish its relative binding affinity and create a comparative potency profile. For instance, a study comparing various topical corticosteroids demonstrated significant differences in their relative affinity for the GR, which can influence their clinical activity. nih.gov

Investigation of Glucocorticoid Receptor Affinity and Selectivity in Preclinical Models

Data from preclinical models specifically investigating the GR affinity and selectivity of this compound are scarce. Selectivity studies are crucial as they assess the compound's binding affinity for the GR relative to other steroid receptors, such as the mineralocorticoid, progesterone, androgen, and estrogen receptors. researchgate.net High selectivity for the GR is a desirable characteristic for minimizing off-target effects. For example, studies have shown that the selectivity of various glucocorticoids can vary, which may have clinical implications. researchgate.net Preclinical investigations would be necessary to establish the specific affinity and selectivity profile of this compound.

Intracellular Signaling Pathway Modulation by this compound

Upon binding to the GR, this compound would be expected to modulate gene expression through two primary mechanisms: transrepression and transactivation. nih.gov These mechanisms are central to the anti-inflammatory and metabolic effects of glucocorticoids.

Investigation of Transrepression Mechanisms (e.g., NF-κB Pathway)

While direct studies on this compound are not available, glucocorticoids are well-known to exert their major anti-inflammatory effects through transrepression. This process involves the ligand-activated GR interfering with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govnih.govresearchgate.net The activated GR can inhibit NF-κB signaling through several mechanisms, including direct protein-protein interaction with NF-κB components (like p65), which prevents them from binding to their DNA response elements and activating pro-inflammatory genes. nih.govresearchgate.net It is hypothesized that this compound, upon binding to the GR, would initiate this cascade, leading to the repression of genes encoding cytokines, chemokines, and other inflammatory mediators.

Analysis of Transactivation Glucocorticoid Response Element Pathways

The second major mechanism of GR action is transactivation. In this pathway, the this compound-GR complex would be expected to dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.govfrontiersin.orgmdpi.com This binding typically leads to the upregulation of gene transcription. nih.gov GRE-mediated transactivation is responsible for many of the metabolic effects of glucocorticoids and also for the induction of some anti-inflammatory proteins. nih.gov Specific analysis of which genes are up- or down-regulated by this compound via GRE pathways would require dedicated gene expression studies, which are not currently available.

Biochemical Interactions and Downstream Effects in Cellular Models

Beyond receptor binding and transcriptional regulation, the biochemical interactions of this compound within cellular models reveal further details of its mechanism of action. These include its effects on the broader spectrum of inflammatory mediators and its own cellular pharmacokinetics.

This compound's influence extends to a wide array of inflammatory mediators beyond TNF-α. Glucocorticoids are known to inhibit the synthesis of other pro-inflammatory cytokines, chemokines, and enzymes involved in the inflammatory process. nih.gov This broad-spectrum inhibition is a result of the widespread impact of GR-mediated gene regulation. For example, glucocorticoids can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme critical for the production of prostaglandins, which are key mediators of inflammation and pain.

| Inflammatory Mediator | Effect of Glucocorticoids | Cellular System |

| Interleukin-1β (IL-1β) | Inhibition of gene expression | Various immune cells |

| Interleukin-6 (IL-6) | Suppression of production | Fibroblasts, macrophages |

| Prostaglandins | Reduced synthesis via COX-2 inhibition | Endothelial cells, synoviocytes |

| Nitric Oxide (NO) | Decreased production via iNOS inhibition | Macrophages |

The efficacy of a glucocorticoid is also dependent on its concentration within target cells, which is governed by the balance between cellular uptake and efflux. While specific studies on the cellular accumulation and efflux dynamics of this compound are not available, general principles of steroid transport apply. As lipophilic molecules, glucocorticoids can diffuse across the cell membrane. nih.gov However, their intracellular concentrations can be actively regulated by efflux pumps, such as P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. nih.govdoaj.org

The expression and activity of these transporters can vary between cell types and can be influenced by the inflammatory environment itself. nih.gov Understanding the specific interplay between this compound and these efflux pumps in glucocorticoid-responsive cells would provide valuable insights into its cellular pharmacokinetics and potential mechanisms of glucocorticoid resistance.

The primary intracellular target of this compound is the glucocorticoid receptor. The binding affinity of a glucocorticoid to the GR is a major determinant of its potency. nih.govresearchgate.netmdpi.com Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus to regulate gene expression. nih.govfrontiersin.org

Beyond the GR, the downstream effects of this compound involve a complex interplay with numerous other intracellular proteins. The activated GR can interact with co-activator and co-repressor proteins, which fine-tune its transcriptional activity. nih.gov Furthermore, the anti-inflammatory effects of glucocorticoids are linked to the inhibition of various protein kinases and signaling molecules that are part of the pro-inflammatory cascade. researchgate.net For instance, the suppression of NF-κB and AP-1 activity involves preventing their translocation to the nucleus and their binding to DNA, which can be influenced by direct protein-protein interactions with the GR. nih.govresearchgate.netnih.gov

Theoretical and in Vitro Pharmacological Properties: Preclinical Research Insights

In Vitro Anti-inflammatory Efficacy Profiling of Formocortal

The anti-inflammatory effects of corticosteroids are primarily mediated through the inhibition of various inflammatory pathways and molecules. In vitro assays are crucial for quantifying the potency of these effects. epo.org A common method to assess anti-inflammatory efficacy is to measure the inhibition of inflammatory mediators in cell cultures. jmb.or.krmdpi.com For instance, studies on other corticosteroids have evaluated their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov The potency of a corticosteroid in these assays is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%.

Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Inflammatory Mediator | Cell Type | Stimulant | This compound IC50 (nM) |

|---|---|---|---|

| TNF-α | Human Monocytes | LPS | Data not available |

| IL-6 | Human Monocytes | LPS | Data not available |

This table is for illustrative purposes only, as specific public data for this compound is unavailable.

In Vitro Immunosuppressive Activity Assessments in Cell-Based Assays

Corticosteroids exert immunosuppressive effects by influencing the function and proliferation of various immune cells. google.com In vitro assays to evaluate immunosuppressive activity often involve measuring the inhibition of lymphocyte proliferation in response to mitogens. nih.gov These assays provide a quantitative measure of a compound's ability to suppress T-cell and B-cell responses, which are central to the adaptive immune system. frontiersin.org

Specific data from in vitro immunosuppressive assays for this compound are not detailed in publicly accessible literature. The evaluation would typically involve treating isolated immune cells with this compound and then stimulating them to proliferate. The concentration of this compound that inhibits this proliferation by 50% (IC50) would be a key parameter.

Hypothetical In Vitro Immunosuppressive Activity of this compound

| Assay | Cell Type | Mitogen/Stimulant | This compound IC50 (nM) |

|---|---|---|---|

| Lymphocyte Proliferation | Human PBMCs | Phytohaemagglutinin (PHA) | Data not available |

This table is for illustrative purposes only, as specific public data for this compound is unavailable.

Comparative In Vitro Pharmacological Assessments with Other Synthetic Corticosteroids

To understand the relative potency of a new corticosteroid, its in vitro activity is often compared to that of established corticosteroids like dexamethasone, budesonide, or hydrocortisone. nih.govderangedphysiology.com For example, a comparative study on different glucocorticosteroids evaluated their ability to inhibit eosinophil survival, providing a rank order of potency. nih.gov

A comprehensive comparative assessment of this compound against other corticosteroids would involve testing them in parallel in a range of in vitro assays. This would allow for a direct comparison of their relative potencies in mediating anti-inflammatory and immunosuppressive effects. While this compound is listed among other corticosteroids, direct comparative in vitro studies are not available in the public domain. google.com

Hypothetical Comparative In Vitro Potency of Corticosteroids

| Corticosteroid | Relative Glucocorticoid Receptor Binding Affinity | Relative Anti-inflammatory Potency (in vitro) |

|---|---|---|

| Hydrocortisone | 1.0 | 1.0 |

| Prednisolone | Data not available | Data not available |

| Dexamethasone | Data not available | Data not available |

This table is for illustrative purposes only, as specific public data for this compound is unavailable.

Computational Pharmacology and Molecular Modeling of this compound

Computational pharmacology utilizes computer models to simulate and predict the interactions of drugs with biological targets, offering insights into their mechanisms of action. eujournal.orgpreprints.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.netnih.gov For corticosteroids, the primary target is the glucocorticoid receptor (GR). Docking simulations of this compound with the GR would predict its binding pose within the ligand-binding domain and estimate the binding affinity. This information helps to understand the molecular basis of its potency. Although the methodology is well-established, specific ligand-receptor docking studies for this compound are not found in the public literature. mdpi.comschrodinger.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. medsci.orgcreative-biolabs.compensoft.net A structure-based pharmacophore model for glucocorticoid activity would be derived from the crystal structure of the GR in complex with a potent ligand. This model would define the key hydrogen bond donors, acceptors, and hydrophobic regions necessary for high-affinity binding. Such a model could then be used to virtually screen for new potential glucocorticoid agonists. mdpi.com No specific structure-based pharmacophore models developed for or including this compound are publicly documented.

Predictive modeling, often using machine learning algorithms, can forecast the biological activity of a compound based on its chemical structure and in vitro assay data. nih.govscielo.br These models, known as Quantitative Structure-Activity Relationship (QSAR) models, can be valuable in drug discovery. inventi.inbiorxiv.org For this compound, a predictive model could be built using data from a series of related corticosteroid compounds to predict its in vitro potency. However, the development and application of such predictive models specifically for this compound have not been reported in the available literature. nih.gov

Formocortal Analogues: Design, Synthesis, and Structure Activity Relationships

Rational Design Principles for Formocortal Analogues

Rational drug design strategies for creating new molecules, such as analogues of this compound, are based on predicting how structural motifs will influence the molecule's behavior. wikipedia.orgdrugdesign.org This can involve making calculated alterations to a known structure or designing a molecule from foundational principles. wikipedia.org For corticosteroids, this often means leveraging a deep understanding of the glucocorticoid receptor (GR) and the structural features required for potent and selective interaction. drugdesign.org

The foundational four-ring steroid nucleus is a common scaffold for the synthesis of new pharmacologically active compounds. researchfloor.org Modifications to this core structure are a primary strategy for altering the activity of corticosteroids. The physiological effect of a steroid is intrinsically linked to its molecular structure, including the orientation and reactivity of its functional groups. researchfloor.org While chemical synthesis can be challenging, enzymatic and microbial transformation methods offer highly specific and selective alternatives for modifying the steroid scaffold under mild conditions. researchfloor.orgrsc.org

Key strategies applicable to the design of this compound analogues include:

Halogenation: The introduction of a halogen, such as the 9α-fluoro group present in this compound, is a well-established strategy. This modification is known to potentiate glucocorticoid activity by altering the electronic environment of the A and B rings, which influences receptor binding affinity. wikipedia.org

Introduction of Double Bonds: Creating an additional double bond at the C1-C2 position of the A-ring (a feature not present in this compound) is a common modification that converts a hydrocortisone-type structure to a more potent prednisolone-type structure. oncohemakey.com This change flattens the A-ring and can enhance anti-inflammatory effects.

Annulation: The fusion of additional heterocyclic rings to the steroid scaffold is a more advanced strategy for creating novel analogues. dntb.gov.ua For instance, creating steroidal [3,2-d]pyrimidines or isoxazoles can dramatically change the molecule's profile. dntb.gov.ua

The table below summarizes common scaffold modification strategies and their generally observed effects on corticosteroid activity.

| Modification Strategy | Location on Steroid Scaffold | General Effect on Activity |

| Introduction of C1-C2 Double Bond | Ring A | Increases glucocorticoid activity, reduces mineralocorticoid activity. |

| 9α-Fluorination | Ring B | Potentiates both glucocorticoid and mineralocorticoid activity. |

| 6α-Methylation | Ring B | Increases glucocorticoid activity and can decrease mineralocorticoid effects. |

| 16α or 16β-Methylation | Ring D | Virtually eliminates mineralocorticoid activity. |

| 16α-Hydroxylation | Ring D | Reduces mineralocorticoid activity. |

This table presents generalized findings in corticosteroid chemistry and may not be directly reflective of specific, unpublished this compound analogue studies.

Functional group derivatization is the process of chemically modifying a specific group on a molecule to produce a new compound with altered properties. researchgate.net For corticosteroids like this compound, this primarily involves the hydroxyl and acetal (B89532) groups. The goal of such derivatization is often to improve selectivity, enhance volatility for certain analytical methods, or modify pharmacokinetic properties. copernicus.org Acylation, the addition of an acyl group, is a key strategy for modifying steroid drugs, though achieving site-specificity can be challenging with chemical methods. rsc.org Enzymatic acylation offers a more sustainable and selective alternative. rsc.org

Derivatization of this compound's functional groups, such as the C21 acetal or the C11 hydroxyl, would inevitably lead to changes in the molecule's three-dimensional shape. This conformational analysis is critical, as the molecule's shape dictates its ability to fit into the ligand-binding pocket of the glucocorticoid receptor. nih.gov Binding of a glucocorticoid to its receptor induces a conformational change in the receptor itself, which is the first step in initiating a biological response. frontiersin.org Therefore, any modification to the ligand's structure must be considered in the context of how it will affect the crucial "induced-fit" interaction between the drug and its target. drugdesign.org Techniques like hydroxyl radical protein footprinting are used to analyze such conformational changes in proteins upon ligand binding. nih.gov

Synthesis of Novel this compound Analogues for Research Exploration

The creation of novel analogues for research purposes builds upon established synthetic chemistry pathways for steroids. mpdkrc.edu.inresearch-solution.com The synthesis of this compound itself involves specific steps to introduce its characteristic features, such as the 9α-fluoro group and the 21-chloroethyl acetal moiety. The synthesis of many complex corticoids often starts from more readily available plant sterols, which are converted through multi-step processes. wiley.com

A plausible synthetic pathway for a hypothetical this compound analogue, for example, one where the 21-acetal is modified, would start with a suitable glucocorticoid intermediate that possesses the core A, B, C, and D ring structure with the required 9α-fluoro and 11β-hydroxyl groups. The derivatization of the C17 dihydroxyacetone side chain would be the final key step. For instance, reacting the C21-hydroxyl group with a different aldehyde or ketone under acidic conditions would yield a new acetal, thus creating a novel analogue. The search for new compounds often involves the parallel synthesis of multiple derivatives to efficiently explore the structure-activity landscape. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) is the study of how a molecule's chemical structure relates to its biological activity. wikipedia.org SAR analysis allows medicinal chemists to determine which chemical groups are key for producing a desired effect, enabling the targeted design of more potent or selective compounds. wikipedia.orgoncodesign-services.com

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. drugdesign.org For a compound to exhibit glucocorticoid activity, it must possess specific structural features that are recognized by the glucocorticoid receptor (GR).

The generally accepted pharmacophore for classical glucocorticoids includes:

A C3-ketone and a C4-C5 double bond in the A-ring.

An 11β-hydroxyl group on the C-ring. oncohemakey.com This group is essential for glucocorticoid activity, and compounds with an 11-keto group (like cortisone) must be metabolically converted to the 11-hydroxyl form to be active. oncohemakey.com

A C17 dihydroxyacetone side chain.

This compound possesses these core features, with its unique 2-chloroethyl-dioxaboryl-methyloxy group at C21 and the 9α-fluoro group being key modifications that modulate its activity profile within this pharmacophoric framework.

SAR studies correlate specific changes in a molecule's structure with its performance in biological assays. oncodesign-services.com For glucocorticoids, these in vitro responses are often measured through receptor binding assays (to determine affinity for the GR) and reporter gene assays that measure the activation (transactivation) or repression (transrepression) of specific genes. frontiersin.org The anti-inflammatory effects of glucocorticoids are largely attributed to GR transrepression of pro-inflammatory genes. frontiersin.org

While specific in vitro data for a wide range of this compound derivatives is not publicly available, general SAR principles for corticosteroids allow for predictions. For example, modifying the C21 acetal group of this compound would be expected to significantly alter its pharmacokinetic properties and potentially its binding affinity. The choice of different ester or acetal groups at C17 and C21 is a common strategy to create prodrugs or to modify the lipophilicity and duration of action of the corticosteroid.

The following table outlines the correlation between key structural features of glucocorticoids and their typical roles in producing in vitro biological responses.

| Structural Feature / Modification | Role in Modulating In Vitro Biological Response |

| A-Ring: C1-C2 double bond | Flattens A-ring, enhances GR binding and transactivation/transrepression activity. |

| B-Ring: 9α-Fluoro group | Increases electronic withdrawal, potentiating receptor binding and subsequent genomic activity. |

| C-Ring: 11β-Hydroxyl group | Acts as a critical hydrogen bond donor within the GR binding pocket, essential for activity. oncohemakey.com |

| D-Ring: 17α-Hydroxyl group | Important for potent anti-inflammatory activity; participates in hydrogen bonding. |

| C17 Side Chain: C21-Ester/Acetal | Modulates lipophilicity and rate of hydrolysis, thereby influencing cellular uptake and receptor interaction time. |

This table is based on established SAR for the glucocorticoid class. The precise effects of these modifications would need to be confirmed experimentally for novel this compound analogues.

Comparative Analysis with Diverse Steroid Scaffolds in Chemical Biology Research

The study of steroid scaffolds is a significant area of research in medicinal chemistry and chemical biology. mdpi.comconstructor.university Modifications to the basic steroid nucleus can dramatically alter a compound's biological activity, offering a pathway to enhance therapeutic effects and minimize adverse reactions. encyclopedia.pub The comparison of this compound with other steroid scaffolds reveals key structural features that influence activity.

Structural Modifications and Their Impact on Activity

The anti-inflammatory potency of corticosteroids is highly dependent on their molecular structure. nih.govnih.gov Key modifications to the steroid backbone, such as halogenation, hydroxylation, and the introduction of various ester groups, have been extensively studied to understand their impact on activity. mdpi.comnih.govresearchgate.net

For instance, the presence and nature of substituents at various positions on the steroid ring system are critical for activity. Research on other steroid analogues, though not specific to this compound, has shown that modifications to the A and D rings can significantly affect biological function. nih.govcore.ac.uk For example, in the context of aromatase inhibitors, the planarity of the A and B rings and the structure of the D-ring are crucial for binding to the enzyme's active site. nih.govcore.ac.uk

While specific research on this compound analogues is limited, we can infer potential SAR from broader studies on corticosteroids. The table below outlines common structural modifications on steroid scaffolds and their general effects on anti-inflammatory activity, which could be hypothetically applied to the design of this compound analogues.

| Structural Modification | General Effect on Anti-inflammatory Activity | Example Steroid(s) |

| 9α-Fluorination | Increases glucocorticoid and mineralocorticoid activity | Fludrocortisone |

| 16α-Hydroxylation | Reduces mineralocorticoid activity | Triamcinolone |

| 16α,17α-Acetonide formation | Enhances topical potency | Triamcinolone acetonide |

| 17α-Esterification | Can increase lipophilicity and duration of action | Hydrocortisone 17-butyrate |

| 1,2-Dehydrogenation (Δ1) | Increases glucocorticoid activity relative to mineralocorticoid activity | Prednisolone |

These general principles from the broader field of steroid chemistry offer a roadmap for the hypothetical design of this compound analogues with tailored activities.

Comparative Potency and Receptor Binding

The biological activity of corticosteroids is mediated through their binding to glucocorticoid receptors (GR). The affinity of a steroid for the GR is a key determinant of its potency. Comparative studies of different corticosteroids have shown a wide range of binding affinities and subsequent biological responses. epo.org

While direct comparative data for this compound analogues is not available, studies comparing other corticosteroids provide valuable insights. For example, a comparative analysis of topical corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) for controlling inflammation after eye surgery highlighted the varying efficacies of different agents. nih.gov Another study compared different corticosteroid regimens in the treatment of severe alcohol-associated hepatitis, noting that while different steroids were used, no significant difference in short-term outcomes was observed, suggesting a degree of interchangeability in some clinical contexts. brieflands.com

The table below presents a hypothetical comparison of this compound with other well-known corticosteroids, illustrating the range of potencies observed within this class of drugs. The relative anti-inflammatory potency is a key parameter in such comparisons.

| Steroid | Relative Anti-inflammatory Potency (relative to Hydrocortisone=1) | Relative Mineralocorticoid Potency (relative to Hydrocortisone=1) |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25 | 0 |

| This compound | Data not available | Data not available |

This table underscores the significant impact of structural differences on the biological activity of steroids. The development of this compound analogues would likely aim to optimize this potency profile, potentially enhancing anti-inflammatory effects while minimizing unwanted mineralocorticoid activity.

Analytical Methodologies for Formocortal Research

Development of Quantitative Analytical Methods for Research Samples

Quantitative analysis determines the amount or concentration of a substance within a sample. ung.edu For Formocortal, this requires the development of specific and sensitive methods capable of accurately measuring its concentration, often in complex matrices. This involves the use of advanced analytical techniques that can separate this compound from other components and provide a signal that is proportional to its concentration. ung.edulongdom.org

Chromatographic techniques are central to the quantitative analysis of pharmaceutical compounds like this compound. They function by separating components of a mixture for individual measurement. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components dissolved in a liquid. openaccessjournals.comoxfordindices.com The principle of HPLC involves passing a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). shimadzu.comwikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds, which leads to their separation. wikipedia.org HPLC is recognized for its high resolution, accuracy, and efficiency, making it a cornerstone in pharmaceutical analysis. openaccessjournals.com For instance, the purity of this compound can be assessed using HPLC methods. epo.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful techniques to identify and quantify different substances within a sample. wikipedia.org Gas chromatography separates volatile and semi-volatile compounds in a sample after they are vaporized. thermofisher.comvermont.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. vermont.govwikipedia.org This process generates a unique "molecular fingerprint" for each compound, allowing for highly specific identification and quantification. vermont.gov GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org While particularly suited for volatile compounds, its application to corticosteroids like this compound may require derivatization to increase their volatility.

Spectroscopic methods are used to determine the molecular structure and identity of substances by measuring the interaction of matter with electromagnetic radiation. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for elucidating the structure of organic molecules. filab.frwikipedia.org It is based on the magnetic properties of certain atomic nuclei. wikipedia.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. wikipedia.org The resulting NMR spectrum provides detailed information about the molecule's structure, functional groups, and the connectivity of atoms. wikipedia.orgwikipedia.org It is a non-destructive technique, allowing the sample to be recovered for further analysis. filab.fr this compound has been characterized in studies utilizing NMR analysis. googleapis.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org This information is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its chemical structure. wikipedia.orgnih.gov In a typical MS procedure, a sample is ionized, and the resulting ions are separated and detected. wikipedia.org High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the definitive identification of compounds. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of MS, and its use has been noted in the analysis of compounds including this compound. epo.orgmdpi.com

Infrared (IR) Spectroscopy is used to identify and characterize chemical substances by measuring their absorption of infrared radiation. wikipedia.orglongdom.org When a molecule absorbs IR radiation, its vibrational modes are excited. longdom.org The resulting absorption spectrum acts as a unique molecular fingerprint, with specific absorption bands corresponding to particular functional groups within the molecule. longdom.orgfrontiersin.org IR spectroscopy is a versatile, non-destructive, and rapid technique that can be used for both qualitative and quantitative analysis of solid, liquid, and gaseous samples. longdom.orgfrontiersin.org

Validation of Analytical Methodologies in Research Contexts

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.euich.org It is a critical requirement for ensuring the quality and reliability of analytical data. demarcheiso17025.com The validation process involves evaluating several performance characteristics, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.com

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. demarcheiso17025.com It is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Table 1: Illustrative Precision Data for a this compound HPLC Assay

| Precision Level | Analyst | Day | Mean Assay Value (% of Target) | RSD (%) |

| Repeatability | 1 | 1 | 99.8 | 0.85 |

| Intermediate Precision | 1 | 2 | 100.1 | 1.10 |

| 2 | 1 | 99.5 | 0.95 | |

| 2 | 2 | 100.5 | 1.05 |

This table presents hypothetical data for illustrative purposes.

Accuracy is the closeness of the test results obtained by the method to the true value. demarcheiso17025.comchromatographyonline.com It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Table 2: Illustrative Accuracy (Recovery) Data for this compound

| Spike Level (% of Target) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80% | 80.0 | 79.2 | 99.0 |

| 100% | 100.0 | 100.3 | 100.3 |

| 120% | 120.0 | 119.4 | 99.5 |

This table presents hypothetical data for illustrative purposes.

Linearity is the ability of the analytical procedure to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically demonstrated by analyzing a series of standards at different concentrations and examining the relationship between concentration and instrument response.

Table 3: Illustrative Linearity Data for a this compound Assay

| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |

| 50 | 248500 |

| 75 | 374100 |

| 100 | 499500 |

| 125 | 623000 |

| 150 | 751200 |

| Regression Equation | y = 5010x - 1500 |

| Coefficient of Determination (r²) | 0.9998 |

This table presents hypothetical data for illustrative purposes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.comnewbloomlabs.com It represents the concentration at which a signal can be reliably distinguished from the background noise. newbloomlabs.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comnewbloomlabs.com

These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for the LOD and 10:1 for the LOQ. chromatographyonline.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 4: Illustrative LOD and LOQ Values for this compound Analysis

| Parameter | Method | Value (ng/mL) |

| LOD | Signal-to-Noise (3:1) | 5 |

| LOQ | Signal-to-Noise (10:1) | 15 |

This table presents hypothetical data for illustrative purposes.

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. lcms.czchromatographyonline.comchromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com Robustness is evaluated by systematically altering parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results. chromatographytoday.com

Table 5: Illustrative Parameters for a Robustness Study of an HPLC Method for this compound

| Parameter | Variation 1 (-) | Nominal Value | Variation 2 (+) |

| Mobile Phase pH | 6.8 | 7.0 | 7.2 |

| Column Temperature (°C) | 38 | 40 | 42 |

| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |

| Organic Solvent (%) | 48% | 50% | 52% |

This table presents hypothetical parameters for illustrative purposes.

Inter-laboratory comparability assesses the reproducibility of an analytical method when performed by different laboratories. vub.be This is often evaluated through collaborative studies or proficiency tests where multiple laboratories analyze the same samples. europa.eucompalab.org Consistent results across different laboratories demonstrate that the method is robust and transferable, ensuring that data generated in different locations are comparable. europa.eu

Optimization of Sample Preparation and Extraction Techniques for In Vitro Matrices

The development of robust and reliable analytical methodologies for this compound research necessitates meticulous optimization of sample preparation and extraction techniques, particularly for complex in vitro matrices such as cell culture media or microsomal incubations. The primary objectives of these procedures are to remove interfering substances (e.g., proteins, salts, and other media components), concentrate the analyte to a detectable level, and ensure its stability throughout the analytical process. The choice of extraction technique is contingent upon the physicochemical properties of this compound, the nature of the in vitro matrix, and the sensitivity requirements of the subsequent analytical instrumentation, which is often high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). wikipedia.orgthermofisher.comresearchgate.net

Commonly employed extraction techniques for corticosteroids like this compound from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov LLE is a classic technique that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The selection of the organic solvent is critical and is based on the polarity of this compound. For corticosteroids, moderately polar solvents such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) are often effective. Optimization of LLE involves adjusting the solvent-to-sample ratio, pH of the aqueous phase to ensure this compound is in a non-ionized state, and the number of extraction steps to maximize recovery.

Solid-phase extraction has gained popularity due to its efficiency, selectivity, and potential for automation. nih.gov For this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are typically suitable. The optimization of an SPE method involves a systematic evaluation of several key steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer to prepare it for sample loading.

Loading: The in vitro sample, often pre-treated (e.g., by centrifugation or protein precipitation with acetonitrile), is passed through the cartridge at an optimized flow rate to ensure efficient retention of this compound.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities and matrix components without eluting the analyte.

Elution: A strong organic solvent (e.g., methanol (B129727) or acetonitrile) is used to desorb this compound from the sorbent. The volume and composition of the elution solvent are optimized to ensure complete recovery in a minimal volume.

The optimization of these parameters is often performed using a design of experiments (DoE) approach to systematically investigate the influence of each variable and their interactions on the extraction efficiency and purity of the resulting sample. sciex.com

The following interactive table summarizes key parameters that are typically optimized for the extraction of a corticosteroid like this compound from an in vitro matrix using SPE.

| Parameter | Typical Range/Options for Optimization | Objective | Example Finding |

|---|---|---|---|

| SPE Sorbent | C18, C8, Polymeric (e.g., HLB) | Maximize retention of this compound and minimize matrix effects. | Polymeric sorbents may offer higher recovery for a broad range of polarities. |

| Sample Pre-treatment | None, Centrifugation, Protein Precipitation (e.g., with acetonitrile) | Prevent cartridge clogging and improve loading efficiency. | Precipitation with acetonitrile (B52724) (1:1 v/v) effectively removes proteins. |

| Wash Solvent Composition | 0-20% Methanol in Water | Remove polar interferences without loss of this compound. | A 5% methanol wash provides a clean extract with no significant analyte loss. |

| Elution Solvent Composition | 80-100% Methanol or Acetonitrile | Ensure complete and rapid elution of this compound. | 100% Methanol elutes this compound effectively in a small volume. |

| Elution Volume | 0.5 - 2 mL | Concentrate the analyte and minimize evaporation time. | 1 mL provides complete recovery without excessive dilution. |

Method Development for Impurity Profiling and Stability-Indicating Assays in Research Batches

The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of pharmaceutical research and development. researchgate.netajol.info Such methods are essential for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. chemmethod.comajprd.com For this compound, a robust stability-indicating high-performance liquid chromatography (HPLC) method is necessary to ensure the quality, safety, and efficacy of research batches. bioline.org.br

The development of a stability-indicating assay begins with forced degradation studies, also known as stress testing. medcraveonline.compharmtech.comnih.gov In these studies, research batches of this compound are subjected to a variety of harsh conditions to intentionally induce degradation. researchgate.netlhasalimited.org The goal is to generate potential degradation products that might form under normal storage conditions over time. Typical stress conditions include:

Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide, respectively, at various concentrations and temperatures to assess susceptibility to pH-mediated degradation.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate the potential for oxidative degradation.

Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 60-80°C) to assess thermal lability.

Photodegradation: Exposing the drug to UV and visible light to determine its photosensitivity.

Following forced degradation, the stressed samples are analyzed by a chromatographic method, typically reversed-phase HPLC with UV or mass spectrometric detection. waters.comaxispharm.com The chromatographic conditions, including the column chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol with a buffer), pH, and gradient elution program, are systematically optimized to achieve adequate separation of this compound from all generated degradation products and any process-related impurities. researchgate.net The method is validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. ajol.info

The impurity profile of a research batch of this compound would include impurities from the synthetic route and degradation products formed during storage. biomedres.usrroij.comresearchgate.net Spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for the structural elucidation of these impurities. numberanalytics.comfiveable.me

The following interactive table provides a hypothetical summary of potential degradation products of this compound that could be identified during forced degradation studies and the analytical methods used for their characterization.

| Impurity/Degradant | Potential Source/Stress Condition | Analytical Technique for Detection and Quantification | Technique for Structural Elucidation |

|---|---|---|---|

| Oxidized this compound | Oxidative stress (e.g., H₂O₂) | RP-HPLC-UV, LC-MS | High-Resolution Mass Spectrometry (HRMS), NMR |

| Hydrolytic Degradant (e.g., loss of ester group) | Acidic or basic hydrolysis | RP-HPLC-UV, LC-MS | LC-MS/MS, NMR |

| Photolytic Degradant | Exposure to UV/Visible light | RP-HPLC-UV, LC-MS | LC-MS/MS, NMR |

| Process Impurity A | Synthetic route | RP-HPLC-UV | MS, NMR |

| Epimerization Product | Thermal or pH stress | Chiral HPLC, RP-HPLC-UV | NMR, X-ray Crystallography |

Future Research Directions and Emerging Paradigms in Formocortal Science

Integration of Artificial Intelligence and Machine Learning in Formocortal Research

The convergence of artificial intelligence (AI) and chemical sciences is set to revolutionize the study of steroid molecules like this compound. nih.govmdpi.com From optimizing its synthesis to predicting its biological behavior, computational approaches offer unprecedented speed and precision. mednexus.org

Table 1: Potential Applications of AI in this compound Synthesis

| AI Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | Algorithms propose novel synthetic routes by working backward from the target molecule. computabio.com | Discovery of more efficient, cost-effective, or "greener" synthetic pathways. |

| Reaction Prediction | Models predict the outcome and yield of unknown or untested chemical reactions. | Reduces the need for trial-and-error experimentation in the lab. |

| Process Optimization | Machine learning algorithms optimize reaction conditions for maximum yield and purity. rsc.orgnih.gov | Increases the overall efficiency and reduces the cost of this compound production. |

Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the need for extensive in vitro testing. nih.govresearchgate.netnih.gov For this compound, these in silico models could predict its solubility, permeability across biological membranes, metabolic stability, and potential for drug-drug interactions. researchgate.netnih.govhelsinki.fi By training deep learning networks on data from other corticosteroids and structurally related molecules, it is possible to create predictive models tailored to the steroid chemical space. nih.govfrontiersin.org

These models can help in the early stages of designing new this compound derivatives by flagging compounds with potentially poor pharmacokinetic profiles. nih.gov For instance, a model could predict how modifications to the this compound structure would affect its binding to plasma proteins or its susceptibility to metabolic enzymes. nih.govnih.gov This predictive capability accelerates the drug discovery cycle by prioritizing compounds that are more likely to succeed in later stages of development. nih.govnih.gov

Advanced Chemical Biology Approaches for this compound Investigations

Chemical biology provides tools to study and manipulate biological systems at the molecular level. silantes.com Applying these techniques to this compound can illuminate its mechanism of action and allow for precise control over its activity.

While the primary targets of corticosteroids are glucocorticoid receptors, these molecules can have off-target effects and interact with a wider range of proteins than currently known. epo.org Modern proteomics techniques, such as affinity purification-mass spectrometry (AP-MS), offer a powerful way to identify the full spectrum of this compound's binding partners within a cell. nih.govnih.govmetwarebio.com

In a potential experiment, a modified this compound molecule could be used as "bait" to pull down its interacting proteins from cell lysates. nih.govmetwarebio.com These captured proteins would then be identified using high-resolution mass spectrometry. embopress.org This approach could uncover novel protein interactions that may explain some of this compound's nuanced biological effects or reveal new therapeutic opportunities. nih.gov Quantitative proteomics methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) could further help distinguish specific interactors from non-specific background proteins, providing a high-confidence map of the this compound interactome. nih.govembopress.org

A significant challenge in pharmacology is controlling where and when a drug is active. Chemical biologists have developed methods to control the activity of molecules using external triggers, most notably light. nih.govwikipedia.org This involves creating "caged" versions of a molecule, where a photolabile group temporarily inactivates it. thermofisher.com The active molecule is then released at a specific time and location within a cell or tissue by a flash of light. nih.govwikipedia.orgnih.gov

Developing a photoactivatable version of this compound would provide researchers with unprecedented control over its signaling. nih.govepfl.ch This would allow for the precise study of the downstream effects of glucocorticoid receptor activation in specific subcellular compartments or in single cells within a complex tissue, without the confounding effects of systemic administration. nih.govnih.govgoogleapis.com Such a tool would be invaluable for dissecting the complex signaling pathways that this compound modulates. nih.gov

Exploration of this compound in Fundamental Steroid Chemistry Research beyond Direct Therapeutic Intent

The unique chemical structure of this compound makes it an interesting subject for fundamental research in steroid chemistry. Steroids serve as versatile scaffolds in medicinal chemistry for the development of new compounds with diverse biological activities. nih.govnih.govcore.ac.ukmdpi.comrsc.org

Interdisciplinary Collaborations and Open Science Initiatives in this compound Research

The advancement of our understanding of this compound and its therapeutic potential is increasingly dependent on the convergence of multiple scientific disciplines and the adoption of open science principles. The complexity of corticosteroid action, coupled with the need for more personalized and targeted therapies, necessitates a collaborative and transparent research environment.

Interdisciplinary approaches are crucial for elucidating the multifaceted mechanisms of this compound. For instance, collaborations between medicinal chemists, molecular biologists, and computational scientists can drive the design of novel this compound analogues with improved efficacy and reduced side-effect profiles. The synthesis of new corticosteroid compounds has historically been a key area of research. research-solution.com The integration of disciplines is also evident in the study of drug delivery systems, where material scientists and pharmaceutical technologists work together to create innovative formulations for targeted and controlled release of corticosteroids like this compound. justia.com

One area ripe for interdisciplinary investigation is the interaction between corticosteroids and the microbiome. A systematic review on the effects of corticosteroids on the respiratory microbiome highlighted the significant but varied impacts on microbial diversity and composition. researchgate.net This underscores the need for collaborative research involving immunologists, microbiologists, and clinicians to understand how this compound might influence the microbiome in various disease states and how this, in turn, affects clinical outcomes. Such research could lead to the development of co-therapies that modulate the microbiome to enhance the therapeutic effects of this compound.

The call for more high-quality research, as seen in the context of rheumatic fever treatment, further emphasizes the need for robust clinical trial designs that can benefit from the expertise of epidemiologists, biostatisticians, and clinical specialists. nih.gov The limited and often low-quality evidence for the efficacy of corticosteroids in certain conditions necessitates well-designed, multicenter, and interdisciplinary clinical studies. nih.gov

Open science initiatives, such as data sharing and open-access publishing, can significantly accelerate the pace of this compound research. Large-scale data from clinical trials and preclinical studies, if made openly available, can be re-analyzed by researchers from different fields, potentially leading to new discoveries and hypotheses. While specific open science initiatives for this compound are not prominent, the broader push for open access in scientific research provides a framework for future endeavors. The "Wikipedia Library," for example, offers an open research hub for accessing reliable resources, which includes information on various health topics and medications. wikipedia.org

The following table outlines potential interdisciplinary collaborations for future this compound research:

| Research Area | Collaborating Disciplines | Potential Research Focus |

| Novel Drug Development | Medicinal Chemistry, Molecular Biology, Computational Biology | Design and synthesis of this compound derivatives with enhanced receptor selectivity and improved pharmacokinetic profiles. |

| Targeted Drug Delivery | Materials Science, Pharmaceutical Technology, Pharmacology | Development of nanoparticle-based or other advanced delivery systems to target specific tissues or cells, minimizing systemic exposure. |

| Microbiome Interactions | Immunology, Microbiology, Clinical Medicine | Investigation of the effects of this compound on the gut and respiratory microbiome and the implications for inflammatory and autoimmune diseases. |

| Personalized Medicine | Genomics, Proteomics, Bioinformatics | Identification of biomarkers to predict patient response to this compound therapy, enabling more personalized treatment strategies. |